molecular formula C15H15N7O B2725244 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide CAS No. 2034532-03-9

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide

Cat. No. B2725244
CAS RN: 2034532-03-9
M. Wt: 309.333
InChI Key: NFBNOQKVWOGXLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . A series of novel derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . The reaction involves hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Cardiovascular Applications

Compounds containing the 1,2,4-triazolo pyrazine moiety have shown promising cardiovascular effects. Specifically, certain derivatives were found to exhibit significant coronary vasodilating and antihypertensive activities. These compounds were synthesized and assessed for their potential as cardiovascular agents, demonstrating more potent coronary vasodilating activity compared to known drugs and equipotent antihypertensive activity (Sato et al., 1980).

Antimicrobial and Insecticidal Applications

Research into heterocyclic compounds incorporating a thiadiazole moiety has led to the development of various derivatives with significant insecticidal and antimicrobial properties. These compounds, including pyrrole, pyridine, and triazolo[4,3-a]pyrimidine derivatives, have been synthesized and tested against pests such as the cotton leafworm, Spodoptera littoralis, showing promising results (Fadda et al., 2017; Soliman et al., 2020).

Cancer Research

In the realm of cancer research, novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and other fused moieties have been synthesized and evaluated for their inhibitory effects against various human carbonic anhydrase isoforms, showing potent activity, especially against tumor-associated transmembrane isoforms. These compounds also exhibited cytotoxic activities against human breast cancer cell lines, suggesting their potential in cancer therapy (Ghorab et al., 2014).

Herbicidal Activity

Derivatives of N-aryl[1,2,4]triazolo[1,5-a]pyridine sulfonamides have been explored for their herbicidal activities, demonstrating effectiveness across a broad spectrum of vegetation at low application rates. This research indicates the potential of these compounds in agricultural applications to control unwanted plant growth (Moran, 2003).

Synthesis and Medicinal Chemistry

Future Directions

The future directions for “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide” and related compounds could involve further exploration of their potential as antiviral and antimicrobial agents . Additionally, further studies could focus on their potential as inhibitors of c-Met/VEGFR-2 kinases .

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c23-15(11-1-4-16-5-2-11)19-12-3-7-21(9-12)13-14-20-18-10-22(14)8-6-17-13/h1-2,4-6,8,10,12H,3,7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBNOQKVWOGXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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